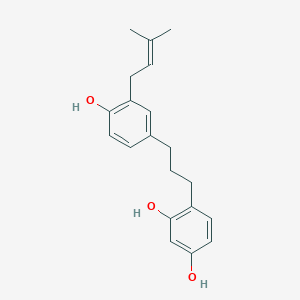

Broussonin C

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like Broussonin C often involves strategic planning and execution of multi-step reactions. A notable example is the first total synthesis of a related compound, neofinaconitine, which involved a modular, convergent approach, showcasing the complexity and creativity required in synthesizing such molecules (Shi et al., 2013). The synthesis routes for compounds similar to this compound employ Diels-Alder reactions, Mannich-type cyclizations, and key transformations that underscore the intricacies of synthesizing tetrasubstituted pyrrolidine alkaloids (Yoda, Shimojo, & Takabe, 1999).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the reactivity and biological activity of compounds like this compound. Advanced techniques such as X-ray crystallography have been employed to confirm the structures of complex molecules and elucidate stereochemical details, which are crucial for the synthesis and application of these compounds.

Chemical Reactions and Properties

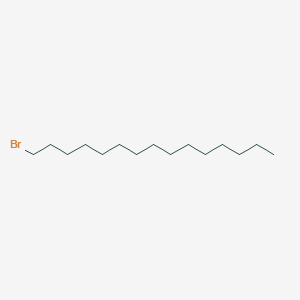

This compound, similar to other complex organic molecules, participates in a variety of chemical reactions that highlight its reactivity and potential for further functionalization. Studies on bromination, a common reaction in organic synthesis, provide insights into the reactivity of bromo-organic compounds and their application in creating complex molecular architectures (Saikia, Borah, & Phukan, 2016).

Aplicaciones Científicas De Investigación

Propiedades Antibacterianas y Antivirales

La búsqueda de nuevos agentes antibacterianos y antivirales continúa, especialmente con el auge de las cepas resistentes a los medicamentos. El potencial de Broussonin C en este campo podría convertirlo en un recurso valioso en el desarrollo de nuevos tratamientos antimicrobianos.

Cada una de estas aplicaciones representa un campo de investigación distinto donde this compound podría tener un impacto significativo. Los estudios en curso y las investigaciones futuras aclararán aún más el alcance completo de las aplicaciones científicas de this compound .

Mecanismo De Acción

Target of Action

Broussonin C, a compound isolated from Broussonetia kazinoki, is a competitive inhibitor of Tyrosinase . Tyrosinase is an enzyme that plays a crucial role in the production of melanin, a pigment responsible for color in skin, hair, and eyes .

Mode of Action

This compound inhibits the activity of Tyrosinase by competing with its natural substrate . It inhibits both monophenolase and diphenolase, two forms of Tyrosinase, with IC50 values of 0.43 and 0.57 μM respectively . This means that this compound can bind to the active site of Tyrosinase, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of Tyrosinase by this compound affects the melanin synthesis pathway. By inhibiting Tyrosinase, this compound reduces the production of melanin, which can lead to a decrease in pigmentation .

Result of Action

The primary result of this compound’s action is the reduction of melanin production due to the inhibition of Tyrosinase . This can lead to a decrease in pigmentation in skin, hair, and eyes.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-14(2)6-8-17-12-15(7-11-19(17)22)4-3-5-16-9-10-18(21)13-20(16)23/h6-7,9-13,21-23H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOZGCJOTGLPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76045-49-3 | |

| Record name | 4-[3-[4-Hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]propyl]-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76045-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

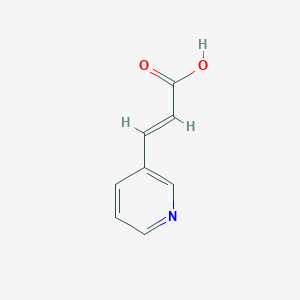

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

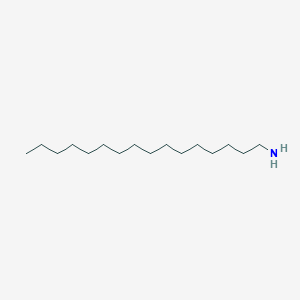

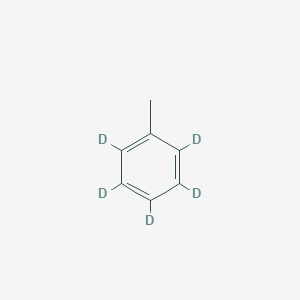

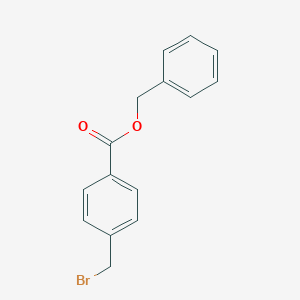

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)

![1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B48592.png)